molecular formula C23H20N4O6 B2537070 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1112439-87-8

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2537070
CAS No.: 1112439-87-8
M. Wt: 448.435
InChI Key: ZAFAFFPKGNJOQD-UHFFFAOYSA-N
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Description

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of benzodioxole, dimethoxyphenyl, oxadiazole, and dihydropyridazinone moieties

Preparation Methods

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the oxadiazole ring: This involves the cyclization of a hydrazide with a nitrile.

    Coupling of the benzodioxole and oxadiazole units: This step may involve the use of a suitable linker and coupling reagents.

    Formation of the dihydropyridazinone ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate diketone.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar compounds to 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of benzodioxole, dimethoxyphenyl, oxadiazole, and dihydropyridazinone moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6/c1-29-16-9-15(10-17(12-16)30-2)23-24-21(33-26-23)7-8-27-22(28)6-4-18(25-27)14-3-5-19-20(11-14)32-13-31-19/h3-6,9-12H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFAFFPKGNJOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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